8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine
Description
Systematic Nomenclature and Structural Identity
The systematic IUPAC name 8,11-dichloro-5H-dibenzo[b,e]diazepine reflects its fused heterocyclic architecture:
- Dibenzo[b,e] : Indicates fusion of two benzene rings at the b and e positions of the diazepine core.
- diazepine : A seven-membered ring containing nitrogen atoms at positions 1 and 4.
- Chloro substituents : Located at positions 8 and 11 of the fused aromatic system.
Table 1: Key Structural and Chemical Properties
The diazepine ring adopts a boat-like conformation, stabilized by delocalized π-electrons across the aromatic system. The chlorine atoms introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Historical Context of Benzodiazepine Heterocycle Development
The benzodiazepine class originated in the 1950s with Leo Sternbach’s discovery of chlordiazepoxide (Librium) at Hoffmann-La Roche. This breakthrough addressed the limitations of barbiturates by offering improved safety margins and reduced overdose risks. Subsequent derivatives, including diazepam (Valium), emphasized modifications to the core heterocycle to enhance pharmacological selectivity.
Dibenzodiazepines emerged as a structural subset, with fused benzene rings expanding the planar aromatic surface for receptor binding. The synthesis of 8,11-dichloro-5H-dibenzo[b,e]diazepine represents a deliberate exploration of halogenation patterns to modulate electronic and steric properties. Early synthetic routes involved:
Positional Isomerism in Dibenzodiazepine Derivatives
Positional isomerism significantly impacts the physicochemical and biological properties of dibenzodiazepines. For 8,11-dichloro-5H-dibenzo[b,e]diazepine, alternative substitution patterns include:
Table 2: Comparative Analysis of Positional Isomers
The 8,11-dichloro isomer’s para-substitution pattern maximizes resonance stabilization, whereas meta-substitution (e.g., 3,8-dichloro) disrupts conjugation, altering dipole moments and solubility. These differences underscore the importance of regiochemistry in drug design, particularly for targeting GABAA receptor subtypes.
Properties
IUPAC Name |
3,6-dichloro-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(15)9-3-1-2-4-10(9)16-11/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBOZTWAALXNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652543 | |
| Record name | 8,11-Dichloro-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50373-22-3 | |
| Record name | 8,11-Dichloro-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine is a synthetic compound belonging to the dibenzo[1,4]diazepine family. Its unique structure, characterized by two fused benzene rings and a diazepine ring with chlorine substituents at the 8 and 11 positions, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H8Cl2N2
- Molecular Weight : Approximately 265.12 g/mol
The presence of chlorine atoms at the 8 and 11 positions enhances its reactivity and biological activity by allowing for specific interactions with various receptors in the central nervous system (CNS) .
Interaction with Neurotransmitter Receptors
Research indicates that this compound exhibits selective binding affinities to:
- Dopamine D-4 Receptors : Similar to clozapine, suggesting potential use in treating psychiatric disorders.
- Serotonin S-2A Receptors : Implicating its role in mood regulation and anxiety disorders.
These interactions are crucial for understanding its pharmacological profile and potential side effects when used therapeutically .
Therapeutic Applications
The compound's unique binding characteristics may differentiate it from other similar compounds within the same class. Its potential therapeutic applications include:
- Antipsychotic Treatments : Due to its interaction with dopamine receptors.
- Anxiolytic Effects : Indicating utility in managing anxiety-related conditions .
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents at various positions on the dibenzo[1,4]diazepine skeleton can significantly influence receptor affinity and efficacy. The introduction of chlorine at specific positions has been shown to enhance activity compared to unsubstituted analogs .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Clozapine | Dibenzodiazepine with a methylpiperazine side chain | Strong antipsychotic properties |
| 5H-Dibenzo[b,e][1,4]diazepine | Lacks chlorine substituents | Serves as a parent structure for many derivatives |
| 10-(4-Methylpiperazino)-5H-dibenzo[a,d]cycloheptene | Contains a piperazine moiety | Exhibits high selectivity for serotonin receptors |
This table illustrates how structural variations can lead to different biological activities and therapeutic potentials among compounds related to this compound .
Case Studies and Research Findings
Several studies have investigated the biological effects of dibenzo[1,4]diazepines:
- Antipsychotic Effects : A study demonstrated that compounds similar to this compound showed significant antipsychotic effects through their action on dopamine receptors .
- Anxiolytic Properties : Another research effort indicated that certain derivatives exhibited anxiolytic effects comparable to established anxiolytics, suggesting their utility in treating anxiety disorders .
- Anticancer Potential : Some derivatives have shown promise in preclinical models for anticancer activity, indicating a broader therapeutic potential beyond CNS disorders .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit significant biological activity. Notably, 8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine demonstrates selective binding affinities to dopamine D-4 and serotonin S-2A receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications in treating psychiatric disorders such as schizophrenia and anxiety .
Potential Therapeutic Uses
- Antipsychotic Effects : Similar to clozapine, this compound may be effective in managing psychotic disorders due to its interaction with dopamine receptors.
- Anxiolytic Properties : Some derivatives have shown anxiolytic effects, suggesting utility in treating anxiety-related conditions.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for predicting its biological activity. The presence of chlorine substituents enhances receptor binding affinity compared to unsubstituted analogs. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Clozapine | Dibenzodiazepine with a methylpiperazine side chain | Strong antipsychotic properties |
| 5H-Dibenzo[b,e][1,4]diazepine | Lacks chlorine substituents | Serves as a parent structure for many derivatives |
| 10-(4-Methylpiperazino)-5H-dibenzo[a,d]cycloheptene | Contains a piperazine moiety | Exhibits high selectivity for serotonin receptors |
This table highlights how structural modifications can impact the pharmacological profile of similar compounds.
Notable Synthesis Techniques:
- Microwave-Assisted Synthesis : Utilizes microwave heating to accelerate reaction times and enhance yields.
- Flow Chemistry : Employs continuous flow systems for efficient synthesis and purification processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substitution Patterns
The pharmacological and physicochemical properties of dibenzo[b,e][1,4]diazepines are highly dependent on substituents at positions 8 and 11. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Influence :
- The dichloro derivative lacks a piperazine ring, making it less pharmacologically active than clozapine but critical as a precursor .
- Clozapine’s 4-methylpiperazinyl group enhances its affinity for dopamine and serotonin receptors, contributing to its antipsychotic effects .
- Isoclozapine, a positional isomer with chlorine at position 2, demonstrates how substitution patterns alter receptor binding and metabolic stability .
Synthetic Utility :
- This compound is used in nucleophilic aromatic substitution reactions with amines (e.g., piperazine derivatives) to generate clozapine-like compounds .
- Desmethylclozapine is synthesized via titanium tetrachloride-mediated reactions, highlighting the role of metal catalysts in diazepine chemistry .
Biological and Pharmacological Differences: Clozapine’s methylpiperazine group reduces agranulocytosis risk compared to earlier analogs .
Preparation Methods
Overview
A highly efficient and practical method for preparing substituted dibenzo[b,e]diazepine-11-ones, including halogenated derivatives like 8,11-dichloro analogs, is the one-step condensation of substituted 1,2-phenylenediamines with substituted isatoic anhydrides in aqueous acetic acid . This process combines condensation and cyclization in situ, avoiding multiple steps and hazardous reagents.
Reaction Conditions
- Reagents: Substituted 1,2-phenylenediamine (bearing halogen substituents such as chloro groups at positions corresponding to 8 and 11 in the diazepine scaffold) and substituted isatoic anhydride.
- Solvent and Catalyst: Aqueous acetic acid (50%-98%, typically ~70-80%) acts both as solvent and acid catalyst.
- Temperature: 70°C to 150°C, optimally 75°C to 115°C.
- Time: 1 to 5 hours, commonly 2 to 3 hours.
- Yield: High yields ranging from 85% to 98%.
Mechanism
The reaction proceeds via nucleophilic attack of the o-phenylenediamine on the isatoic anhydride, forming an amide intermediate, which undergoes intramolecular cyclization to yield the dibenzo[b,e]diazepine-11-one core. The chloro substituents remain intact on the aromatic rings, resulting in the dichloro-substituted diazepine.
Advantages
- Single-step process reduces complexity and time.
- Avoids use of organic solvents and expensive or hazardous reagents.
- Metal-free, preventing metal ion contamination important for pharmaceutical applications.
- Mild conditions with moderate temperature and aqueous medium.
- Applicable to various substituted phenylenediamines and isatoic anhydrides, including halogenated derivatives.
Representative Reaction Scheme
Enantioselective Organocatalytic Methods (Contextual)
Recent advances in asymmetric synthesis have enabled the construction of dibenzodiazepine scaffolds via organocatalytic three-component reactions involving aldehydes, 1,2-phenylenediamines, and cyclohexane-1,3-diones. These methods yield chiral diazepines with high enantioselectivity but are less directly applicable to 8,11-dichloro derivatives and focus more on chiral complexity rather than halogenated substitutions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Step Aqueous Acetic Acid Method | Substituted 1,2-phenylenediamine + Isatoic anhydride | 70-115°C, 2-3 hrs, 70-80% AcOH | 85-98 | Simple, metal-free, high yield, low cost | Limited to certain substitutions |
| Metal-Free Tandem Process | Halogenated precursors, NaH, DMF | 80°C, base catalysis | ~84 | Mild, metal-free, good yield | Requires strong base, organic solvent |
| Organocatalytic Asymmetric Synthesis | Aldehydes, phenylenediamines, diones | Room temp, chiral phosphoric acid catalyst | Up to 98 | High enantioselectivity | Complex, less focused on halogenation |
Detailed Research Findings
One-Step Process Research Highlights
- The reaction of 6-chloro isatoic anhydride with 1,2-phenylenediamine in 80% aqueous acetic acid at 115°C for 2 hours yielded 2-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one in 93% yield.
- The process tolerates various substituents (halogen, alkyl, alkoxy, nitro) on both phenylenediamine and isatoic anhydride, including ortho, meta, and para positions.
- The reaction avoids organic solvents and hazardous reagents, making it environmentally friendly.
- The method is scalable and suitable for pharmaceutical intermediate production, minimizing metal contamination risks.
- Reaction parameters such as acetic acid concentration, temperature, and time were optimized to balance yield and purity.
Mechanistic Insights
- The condensation forms an amide intermediate.
- Subsequent intramolecular cyclization closes the diazepine ring.
- The chloro substituents remain stable under these conditions, allowing selective synthesis of dichloro derivatives.
Q & A
Basic: What are the established synthetic routes for 8,11-dichloro-5H-dibenzo[b,e][1,4]diazepine, and how do catalytic systems influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α,β-unsaturated carbonyl derivatives under acidic or basic conditions. For example:
- Catalytic Systems :
- Acid Catalysts (e.g., HCl, H₂SO₄): Promote electrophilic aromatic substitution but may lead to side reactions like over-chlorination .
- Metal-Free Organocatalysts (e.g., DMAP): Enhance regioselectivity in annulation reactions, improving yields to ~75–85% .
- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) while maintaining purity >95% .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) and purify via column chromatography using silica gel (60–120 mesh) .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC-PDA : Use C18 columns (5µm, 250mm × 4.6mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.5 min .
- TLC : Spot development in chloroform/methanol (9:1) with UV detection (254 nm) to identify impurities (e.g., Rf 0.10–0.82 for related byproducts) .
Advanced: How can mechanistic studies resolve contradictions in the biological activity of 8,11-dichloro derivatives across different assays?
Methodological Answer:
Contradictions (e.g., variable antimicrobial vs. anticancer efficacy) often arise from:
- Receptor Heterogeneity : Use radioligand binding assays (e.g., GABAₐ receptor subtypes) to quantify affinity (Kd) and compare with structural analogs like clozapine (Ki ~6 nM) .
- Metabolic Stability : Perform hepatic microsomal assays to assess CYP450-mediated degradation (e.g., t½ < 30 min in rat liver microsomes) .
- Structural Dynamics : Apply molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methyl groups) with target binding .
Advanced: What strategies optimize the synthesis of this compound for high-throughput screening?
Methodological Answer:
- Parallel Synthesis : Use a 96-well plate format with automated liquid handlers to vary:
- Quality Control : Implement inline FTIR to monitor intermediate formation (e.g., C=O stretch at 1680 cm⁻¹) and reduce purification steps .
Advanced: How do structural modifications at the 5H position influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity Adjustments : Introduce alkyl groups (e.g., methyl, ethyl) to increase LogP (e.g., from 1.8 to 2.5), enhancing blood-brain barrier penetration .
- Metabolic Stability : Replace chloro substituents with trifluoromethyl groups to reduce CYP3A4-mediated oxidation (tested via human liver microsomes) .
- SAR Analysis : Use QSAR models (e.g., CoMFA) to correlate 5H-substituent bulkiness with receptor occupancy (R² > 0.85) .
Advanced: What methodologies address discrepancies in reported anti-neuroinflammatory activity of dibenzo[b,e][1,4]diazepines?
Methodological Answer:
- In Vitro Models : Compare BV-2 microglial cells (LPS-induced TNF-α suppression) vs. primary neuron-glia co-cultures (IL-6 modulation) to assess cell-type-specific effects .
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonism (nH < 1) from full receptor activation .
- Cross-Study Validation : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
